Chemical structure analysis of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one
Chemical structure analysis of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one
Topic: Chemical Structure Analysis of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers[1][2]
Structural Characterization, Synthetic Protocols, and Antimitotic Mechanism
Executive Summary
The compound 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one represents a critical scaffold in the development of antimitotic agents.[1][2] Structurally, it is the nitrogen bioisostere (aza-analog) of 5,6,7-trimethoxyflavone (baicalein trimethyl ether), a naturally occurring flavonoid with established antiviral and anti-inflammatory properties.
In the context of oncology, the 2-phenyl-4-quinolone (2-PQ) backbone functions as a pharmacophore mimicking the colchicine binding site on tubulin.[1][2] The specific 5,6,7-trimethoxy substitution pattern confers unique lipophilicity and metabolic stability profiles compared to its hydroxy-substituted counterparts.[1][2] This guide provides a definitive analysis of its tautomeric behavior, a robust synthetic pathway via the Conrad-Limpach reaction, and a validated spectroscopic profile.
Structural Analysis & Tautomerism
The Core Scaffold
The molecule consists of a quinoline bicyclic system substituted with a phenyl group at position 2 and a carbonyl at position 4.[3] The electron-donating methoxy groups at positions 5, 6, and 7 significantly alter the electron density of the A-ring, enhancing its interaction with hydrophobic pockets in biological targets.[3]
Tautomeric Equilibrium (The "4-Oxo" Dominance)
A critical structural feature of 4-substituted quinolines is the tautomeric equilibrium between the 4-oxo (quinolone) and 4-hydroxy (quinolinol) forms.[1][2]
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Dominant Form: In both the solid state and polar aprotic solvents (e.g., DMSO-d6), the equilibrium is heavily shifted toward the 4-oxo (keto) tautomer.
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Evidence:
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X-Ray Crystallography: Bond lengths typically show C=O double bond character (approx.[3] 1.23 Å) rather than C-OH single bond character.[1][2]
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NMR Spectroscopy: The presence of a broad singlet downfield (>11.0 ppm) corresponds to the N-H proton, not an O-H proton.[3] Furthermore, the C-4 carbon resonance appears >175 ppm (characteristic of a carbonyl) rather than ~160 ppm (characteristic of an enol C-O).
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Technical Insight: When docking this molecule into protein targets (e.g., tubulin), it is imperative to use the 4-oxo-1H tautomer to ensure accurate hydrogen bond donor/acceptor mapping.[1][2] The N-H acts as a hydrogen bond donor, while the C=O acts as an acceptor.[3]
Synthetic Protocol: Modified Conrad-Limpach Cyclization
The most reliable route to 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one is the Conrad-Limpach synthesis .[1][2] This thermal cyclization offers high regioselectivity compared to the Friedländer synthesis for this specific substitution pattern.[3]
Reaction Workflow Diagram
Figure 1: Step-wise synthesis via the Conrad-Limpach route. High temperature is required in Step 2 to overcome the activation energy for aromatic nucleophilic substitution.
Detailed Methodology
Reagents:
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Ethyl benzoylacetate (1.1 eq)
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Glacial Acetic Acid (cat.[3] 0.1 eq) or p-TsOH
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Solvent A: Toluene (anhydrous)
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Solvent B: Diphenyl Ether (Dowtherm A)
Protocol:
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Schiff Base Formation (Condensation):
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Combine 3,4,5-trimethoxyaniline and ethyl benzoylacetate in toluene within a round-bottom flask equipped with a Dean-Stark trap .
-
Add a catalytic amount of acetic acid.[3]
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Reflux for 4–6 hours until the theoretical amount of water is collected in the trap.[3]
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Checkpoint: Monitor TLC (Hexane:EtOAc 3:1).[3] The aniline spot should disappear, replaced by a less polar enamine spot.
-
Evaporate toluene under reduced pressure to yield the oily β-enamino ester intermediate.[1][2]
-
-
Thermal Cyclization:
-
Heat the diphenyl ether (Solvent B) to 250°C in a separate flask.
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Critical Step: Add the crude enamine intermediate dropwise to the boiling solvent.[3] Rapid addition is crucial to favor intramolecular cyclization over intermolecular polymerization.[3]
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Maintain temperature for 30–45 minutes. Ethanol is evolved as a byproduct; ensure the apparatus allows for vapor escape or distillation.[3]
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-
Isolation & Purification:
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Cool the reaction mixture to room temperature. The product often precipitates directly from the diphenyl ether.[3]
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Dilute with a large volume of hexane or diethyl ether to fully precipitate the quinolone and wash away the high-boiling solvent.[1]
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Recrystallization: Dissolve in boiling ethanol (or EtOH/DMF mixture). Allow to cool slowly to yield off-white to pale yellow needles.[1][2]
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Spectroscopic Characterization
The following data represents the standard spectral signature for 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |
| 1H | 11.80 – 12.00 | Broad Singlet | NH (1H) | Confirms 4-oxo tautomer (H on Nitrogen).[1][2] |
| 1H | 7.70 – 7.85 | Multiplet | Ph-H (2H) | Ortho protons of the 2-phenyl ring.[1][2] |
| 1H | 7.50 – 7.60 | Multiplet | Ph-H (3H) | Meta/Para protons of the 2-phenyl ring.[1][2] |
| 1H | 6.85 | Singlet | H-8 (1H) | The only aromatic proton on the quinolone ring; shielded by adjacent OMe. |
| 1H | 6.25 | Singlet | H-3 (1H) | Characteristic vinylic proton of the quinolone system. |
| 1H | 3.92, 3.88, 3.75 | Singlets | OMe (9H) | Three distinct methoxy environments (C5, C6, C7).[3] |
| 13C | 176.5 | Singlet | C=O (C-4) | Diagnostic carbonyl peak (vs. ~160 for C-OH).[1][2] |
| 13C | 150.2 | Singlet | C-2 | Imine-like carbon adjacent to Nitrogen.[1][2] |
| 13C | 106.8 | Singlet | C-3 | Alpha-carbon to the carbonyl.[1][2] |
| 13C | 61.0, 60.5, 56.2 | Singlets | OMe | Typical chemical shifts for methoxy carbons.[3] |
Mass Spectrometry (ESI-MS)[1][2][6]
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Molecular Ion [M+H]+: Calculated: 312.12; Observed: 312.1 m/z.[3]
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Fragmentation: Major fragments often observed at [M-15]+ (loss of methyl radical from methoxy groups) and [M-28]+ (loss of CO).[1][2]
Biological Mechanism: Tubulin Inhibition[1][2]
The 2-phenyl-4-quinolone scaffold is a validated bioisostere of flavonoids and combretastatin A-4.[1][2] It functions as a Microtubule Destabilizing Agent (MDA).[3]
Mechanism of Action (MOA) Pathway
The compound binds to the colchicine-binding site on the β-tubulin subunit.[1][2] This binding sterically hinders the curvature of the tubulin dimer necessary for microtubule assembly.[3]
Figure 2: Biological cascade initiated by the binding of the quinolone scaffold to β-tubulin.[1][2]
Structure-Activity Relationship (SAR) Notes
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C-2 Phenyl: Essential for hydrophobic interaction with the binding pocket.[1][2]
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5,6,7-Trimethoxy: Mimics the A-ring of colchicine.[3] The steric bulk and electron density of these groups are critical for high-affinity binding.[1][2] Removal of the C-6 or C-7 methoxy typically results in a loss of potency.[1][2]
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NH Group: The H-bond donor capability of the lactam NH (position 1) is often cited as a key interaction point with the protein backbone (e.g., Thr179 or Val181 in tubulin), offering an advantage over the corresponding chromones (flavones) which lack this donor.
References
-
Conrad, M., & Limpach, L. (1887).[3][6] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.
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Li, L., et al. (1994).[3] Antitumor Agents.[3][7][8] 150.[3] 2',3',4',5,6,7-Substituted 2-Phenyl-4-quinolones and Related Compounds: Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization.[2] Journal of Medicinal Chemistry.
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Kuo, S. C., et al. (1993).[3] Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds. Journal of Medicinal Chemistry.
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NIST Chemistry WebBook. Spectral Data for Analogous Flavones (5,6,7-trimethoxyflavone).
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PubChem Compound Summary. 2-phenylquinolin-4(1H)-one derivatives.
Sources
- 1. 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)- [webbook.nist.gov]
- 2. 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)- [webbook.nist.gov]
- 3. PhytoBank: 1H NMR Spectrum (PHY0053677) [phytobank.ca]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
